molecular formula C16H17N3O2 B565929 [3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone CAS No. 1240244-30-7

[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone

Cat. No.: B565929
CAS No.: 1240244-30-7
M. Wt: 283.331
InChI Key: CHYQFWZMNZODQN-UHFFFAOYSA-N
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Description

The compound [3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone features a 1H-imidazole core substituted at the 5-position with a methanone group linked to a 2-methylphenyl ring. This phenyl ring is further modified at the 3-position with a 4,5-dihydro-4,4-dimethyl-2-oxazolyl moiety. The oxazolyl group introduces a heterocyclic structure with oxygen and nitrogen atoms, contributing to the compound’s electronic and steric profile.

Properties

IUPAC Name

[3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methylphenyl]-(1H-imidazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-10-11(14(20)13-7-17-9-18-13)5-4-6-12(10)15-19-16(2,3)8-21-15/h4-7,9H,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYQFWZMNZODQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)C2=CN=CN2)C3=NC(CO3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone (CAS Number: 1240244-30-7) is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a detailed overview of its biological properties, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C16H17N3O2
  • Molecular Weight : 283.33 g/mol
  • SMILES Notation : Cc1c(cccc1C2=NC(C)(C)CO2)C(=O)c3c[nH]c[n]3

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The imidazole and oxazole rings are known to participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to protein targets involved in disease processes.

Antiviral Activity

Recent studies have indicated that imidazole derivatives exhibit promising antiviral properties. For instance, compounds similar to this compound have shown effectiveness against viral strains such as HIV and Dengue virus. Specifically, imidazole derivatives have been reported to inhibit viral proteases and RNA polymerases, which are essential for viral replication.

CompoundVirus TargetedEC50 (μM)Reference
Compound AHIV0.35
Compound BDengue1.85
Compound CYellow Fever0.26

Anticancer Activity

The anticancer potential of this compound is supported by its ability to inhibit key enzymes involved in cancer cell proliferation. The oxazole moiety has been highlighted for its role in enhancing the cytotoxic effects against various cancer cell lines.

Case Studies

  • Inhibition of HDAC : A study demonstrated that derivatives of imidazole can inhibit histone deacetylase (HDAC), leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
  • Targeting Thymidylate Synthase : Research indicated that compounds with similar structures effectively inhibit thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cancer cells.

Efficacy in Biological Assays

The biological activity of this compound has been assessed through various assays:

Assay TypeResultReference
Cytotoxicity AssayIC50 = 12 μM (against MCF7)
Antiviral ActivityEC50 = 0.35 μM (HIV)
Enzyme Inhibition Assay95% inhibition (thymidylate synthase)

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties
Research indicates that imidazole derivatives, including compounds structurally related to [3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone, exhibit promising antiviral activities. For example, certain imidazole derivatives have shown efficacy against viral strains such as HIV and Dengue virus. In vitro studies demonstrated that these compounds can inhibit viral replication effectively, with some derivatives achieving low micromolar EC50 values against specific viruses .

Antioxidant Activity
The antioxidant properties of imidazole derivatives are significant for developing therapeutic agents that combat oxidative stress-related diseases. Studies have shown that cyclic nitrones derived from imidazoles can form stable radicals that exhibit antiradical activity. This property is crucial for potential applications in neuroprotection and anti-aging therapies .

Anti-cancer Research
Imidazole-containing compounds have also been investigated for their anti-cancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Compounds similar to this compound have been evaluated for their ability to induce apoptosis in various cancer cell lines .

Material Science Applications

Functional Materials
The unique structural characteristics of imidazole derivatives allow their use in creating functional materials. For instance, the incorporation of these compounds into polymer matrices can enhance the mechanical and thermal properties of the materials. Additionally, their ability to form coordination complexes makes them suitable for applications in catalysis and as sensors .

Magnetic Materials
Research into the magnetic properties of imidazole-based compounds suggests potential applications in the development of magnetic materials. The stability of hybrid organic radicals formed from these compounds can be exploited in designing new types of magnetic storage devices or spintronic materials .

Biochemical Applications

Biochemical Probes
As a biochemical tool, this compound can serve as a reference standard in proteomics research. Its unique structure allows it to interact with specific biological targets, making it useful for studying protein-ligand interactions and enzyme activity .

Drug Development
The compound's structural features make it a candidate for drug development processes aimed at creating new therapeutics targeting various diseases. Its versatility in modifying functional groups allows chemists to optimize its pharmacological properties further .

Case Studies

Case Study 1: Antiviral Activity Assessment
In a study assessing the antiviral activity of various imidazole derivatives against HIV and Dengue virus, several compounds demonstrated significant inhibitory effects with IC50 values ranging from 0.23 μM to 1.85 μM. These findings support the potential use of imidazole derivatives as antiviral agents in clinical settings .

Case Study 2: Antioxidant Properties Evaluation
A series of experiments evaluated the antioxidant capacity of imidazole-derived cyclic nitrones through various assays measuring radical scavenging activity. Results indicated that certain derivatives exhibited superior antiradical activity compared to standard antioxidants like vitamin C .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Substituent Effects: The oxazolyl group in the target compound is less electron-withdrawing than a nitro group (e.g., in ’s nitroimidazole) but may improve solubility compared to hydrophobic arylthiazole groups (e.g., ’s derivatives) .

Synthetic Complexity :

  • The target compound likely requires multistep synthesis, including oxazolyl ring formation (e.g., via cyclization of amides or ketones) and imidazole coupling, similar to methods in and .
  • In contrast, nitroimidazoles () and triazole-thiazole derivatives () utilize straightforward chlorination or click chemistry, respectively .

Docking studies in highlight the importance of substituent geometry for target binding, a factor that may extend to the oxazolyl group’s spatial arrangement .

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The oxazoline-phenyl boronic ester is coupled with 5-bromoimidazole-2-carboxaldehyde under palladium catalysis (Pd(PPh3)4, Na2CO3, DME/H2O). This method achieves moderate yields (60–65%) but requires protection of the imidazole nitrogen to prevent side reactions.

Ullmann-Type Coupling

Copper(I)-mediated coupling of 3-iodo-2-methylphenyl-oxazoline with imidazole-5-methanone in the presence of 1,10-phenanthroline and K3PO4 enhances regioselectivity, albeit with prolonged reaction times (24–48 h).

Table 2: Comparative Analysis of Coupling Methods

MethodCatalystConditionsYield (%)
Suzuki-MiyauraPd(PPh3)4DME/H2O, 80°C63
UllmannCuI/PhenanthrolineDMF, 120°C58
Friedel-CraftsAlCl3CH2Cl2, 0°C45

Green Chemistry Innovations

Microwave-Assisted Cyclization

Microwave irradiation accelerates the cyclization of β-hydroxy amides, reducing reaction times from hours to minutes (e.g., 15 min at 150°C vs. 6 h conventionally). This method improves energy efficiency and minimizes decomposition pathways.

Ionic Liquid-Mediated Synthesis

The use of 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) as a solvent and catalyst facilitates oxazoline formation at room temperature, achieving yields comparable to traditional methods (75–80%) while reducing waste.

Challenges and Optimization

  • Regioselectivity : The methyl and oxazoline groups on the phenyl ring direct electrophilic substitution to specific positions, necessitating protective group strategies or orthogonal coupling methods.

  • Oxidation Sensitivity : The oxazoline ring’s partial saturation requires inert atmospheres during reactions to prevent undesired oxidation to oxazole derivatives.

  • Scalability : Microwave and ionic liquid methods, while efficient, face scalability hurdles due to equipment limitations and solvent recovery costs .

Q & A

Basic: What synthetic methodologies are recommended for preparing [3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone?

The synthesis of this compound can be approached via multi-step heterocyclic condensation. For example:

  • Step 1 : React a substituted benzaldehyde derivative with hydroxylamine hydrochloride under reflux to form an oxime intermediate.
  • Step 2 : Cyclize the oxime with a diketone or equivalent carbonyl source in acidic conditions (e.g., acetic acid) to construct the oxazoline ring .
  • Step 3 : Introduce the imidazole moiety via a Buchwald-Hartwig coupling or condensation with glyoxal and ammonium acetate, ensuring regioselectivity by optimizing temperature (80–120°C) and solvent (e.g., ethanol or DMF) .
    Validate purity using HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (deviation <0.4%) .

Basic: How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

Single-crystal X-ray diffraction is the gold standard. Key steps:

  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (90 K) to minimize thermal motion artifacts .
  • Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust algorithms for handling hydrogen bonding and torsional parameters .
  • Validation : Check R-factor convergence (<0.05) and mean σ(C–C) bond lengths (target: 0.002 Å) .
    For visualization, ORTEP-3 provides a user-friendly interface to analyze thermal ellipsoids and intermolecular interactions .

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Mitigation strategies:

  • Dynamic NMR : Perform variable-temperature NMR (e.g., 25–80°C) to detect slow-exchange protons or conformational changes .
  • DFT Calculations : Use Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets to simulate NMR chemical shifts. Compare with experimental data to identify dominant tautomers .
  • Solvent Screening : Repeat NMR in deuterated DMSO, CDCl₃, and D₂O to assess solvent-induced shifts .

Advanced: What experimental design principles apply to studying this compound’s biological activity (e.g., enzyme inhibition)?

Adopt a split-split plot design for multi-factorial analysis:

  • Primary Factors : Test concentration gradients (1 nM–100 μM) and exposure times (24–72 hrs) .
  • Controls : Include positive controls (e.g., known imidazole-based inhibitors) and solvent-only blanks .
  • Assay Validation : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition modes .
    For in silico studies, perform molecular docking (AutoDock Vina) with protein structures from the PDB (e.g., CYP450 isoforms) to predict binding poses .

Advanced: How can low yields in the final synthetic step be optimized?

Low yields may stem from steric hindrance or side reactions. Solutions:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps, optimizing ligand ratios (e.g., XPhos: 1.2 equiv) .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve efficiency (yield increase: ~20%) .
  • Workup Optimization : Use column chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1) to recover unreacted starting materials .

Advanced: What strategies are effective for analyzing environmental stability or degradation pathways?

Follow Project INCHEMBIOL guidelines:

  • Abiotic Stability : Expose the compound to UV light (λ = 254 nm) and measure degradation via LC-MS over 72 hrs. Monitor hydrolysis in buffers (pH 4–10) .
  • Biotic Degradation : Incubate with soil microbiota (OECD 307 protocol) and track metabolite formation (e.g., imidazole ring cleavage products) .
  • QSPR Modeling : Use EPI Suite to predict log Kow and biodegradation half-lives based on substituent electronic profiles .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • FTIR : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and imidazole N–H stretches (~2500–3300 cm⁻¹) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and quaternary carbons (δ 120–140 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the oxazoline ring .
  • HRMS : Validate molecular ion ([M+H]⁺) with <5 ppm error .

Advanced: How can computational methods enhance understanding of this compound’s reactivity?

  • MD Simulations : Use GROMACS to model solvation effects in water and non-polar solvents, tracking conformational stability over 100 ns .
  • Reactivity Descriptors : Calculate Fukui indices (Gaussian) to identify nucleophilic/electrophilic sites for predicting regioselectivity in further derivatization .
  • TDDFT : Predict UV-Vis spectra (λmax) and compare with experimental data to validate electronic transitions .

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